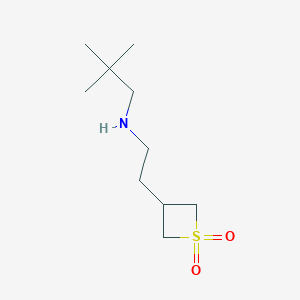![molecular formula C13H14N2O B15229110 3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)
3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C13H14N2O It is characterized by a fused ring system that includes a pyrrolo[2,1-b]oxazole core with a phenyl group and a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of a suitable amine with a carbonyl compound to form the pyrrolo[2,1-b]oxazole ring systemSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .
Aplicaciones Científicas De Investigación
3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyltetrahydropyrrolo[2,1-b]oxazole: Similar core structure but lacks the nitrile group.
3-Phenylpyrrolo[2,1-b]oxazole: Similar core structure but with different substituents.
3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group
Uniqueness
3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel derivatives and the study of their biological activities .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole-5-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c14-8-11-6-7-13-15(11)12(9-16-13)10-4-2-1-3-5-10/h1-5,11-13H,6-7,9H2 |
Clave InChI |
YYCQXHJPVNLKOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2N(C1C#N)C(CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)

![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15229065.png)

![5-Azaspiro[2.3]hexane-1-carbonitrile](/img/structure/B15229088.png)







